molecular formula C8H5N5O B13138559 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile

Cat. No.: B13138559
M. Wt: 187.16 g/mol
InChI Key: KREXZPSKNFVUNB-UHFFFAOYSA-N
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Description

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is a heterocyclic compound that features both pyrazine and oxazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-pyrazoles with suitable nitrile-containing reagents under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug design, particularly in developing kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the synthesis of dyes, polymers, and other functional materials.

Mechanism of Action

The mechanism of action of 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Uniqueness: 5-Amino-2-(pyrazin-2-yl)oxazole-4-carbonitrile is unique due to the presence of both pyrazine and oxazole rings, along with an amino group and a nitrile group. This combination of functional groups provides a versatile scaffold for various chemical modifications and potential biological activities .

Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

5-amino-2-pyrazin-2-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C8H5N5O/c9-3-5-7(10)14-8(13-5)6-4-11-1-2-12-6/h1-2,4H,10H2

InChI Key

KREXZPSKNFVUNB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC(=C(O2)N)C#N

Origin of Product

United States

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